molecular formula C12H9N3O2S2 B12140212 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one

Cat. No.: B12140212
M. Wt: 291.4 g/mol
InChI Key: SFWRCOFXFDURDF-UHFFFAOYSA-N
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Description

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiadiazole and chromenone. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with 5-amino-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

    Anticancer Activity: It may inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle.

    Antimicrobial Activity: It can interfere with bacterial cell wall synthesis or disrupt microbial DNA replication.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methylchromen-2-one

InChI

InChI=1S/C12H9N3O2S2/c1-6-2-3-8-7(4-6)9(5-10(16)17-8)18-12-15-14-11(13)19-12/h2-5H,1H3,(H2,13,14)

InChI Key

SFWRCOFXFDURDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2SC3=NN=C(S3)N

Origin of Product

United States

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